2-(4-溴苯基)三联苯

描述

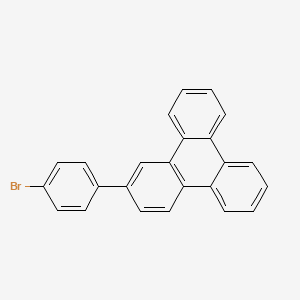

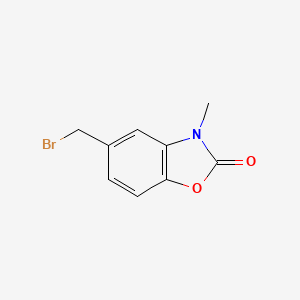

“2-(4-Bromophenyl)triphenylene” is an organic compound with the molecular formula C24H15Br . It belongs to the product group of semiconductors .

Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenyl)triphenylene” involves a bromophenyl group attached to a triphenylene group . The exact structure would require more specific information or a detailed spectroscopic analysis.

Physical And Chemical Properties Analysis

“2-(4-Bromophenyl)triphenylene” is a solid at 20 degrees Celsius . Its molecular weight is 383.29 g/mol . More specific physical and chemical properties would require experimental determination or additional data.

科学研究应用

Organic Electronics

2-(4-Bromophenyl)triphenylene is a valuable compound in the field of organic electronics, particularly in the development of organic semiconductors. Its molecular structure allows for the creation of materials with tunable donor-acceptor properties, making it suitable for active layers in field-effect transistors, hole-transporting layers, and electroluminescent materials in organic light-emitting diodes (OLEDs) .

Photovoltaic Cells

In the realm of renewable energy, 2-(4-Bromophenyl)triphenylene plays a role in enhancing the efficiency of photovoltaic cells. It acts as an electron or hole transporting material in the active layer of organic solar cells, contributing to improved power conversion efficiencies .

OLED Research

The compound’s utility extends to OLED research, where it’s used to design electron transport materials that contribute to lower driving voltages and reduced power consumption in OLEDs. This has implications for the development of more energy-efficient display and lighting technologies .

Medicinal Chemistry

While direct applications in medicinal chemistry are not explicitly documented for 2-(4-Bromophenyl)triphenylene, its structural analogs and derivatives could potentially be explored for drug design and development, given their complex molecular frameworks that could interact with biological targets .

Polymer Synthesis

2-(4-Bromophenyl)triphenylene serves as a building block in polymer synthesis, where it can be incorporated into copolymers to modify their properties, such as solubility, thermal stability, and optical characteristics, which are crucial for advanced material applications .

Sensor Technology

The compound’s electronic properties may be harnessed in sensor technology, although specific applications in this field require further exploration. Its ability to form stable structures and interact with various molecules could lead to the development of sensitive and selective sensors .

Nanotechnology

In nanotechnology, 2-(4-Bromophenyl)triphenylene is part of the conversation for its conductive properties when used in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials are promising for their optoelectronic properties and potential use in functional devices .

Supramolecular Chemistry

Lastly, the compound’s role in supramolecular chemistry involves the formation of complex structures with specific geometric configurations. These structures can lead to novel supramolecular systems with tunable interactions, which are fundamental in the design of new materials and devices .

安全和危害

属性

IUPAC Name |

2-(4-bromophenyl)triphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15Br/c25-18-12-9-16(10-13-18)17-11-14-23-21-7-2-1-5-19(21)20-6-3-4-8-22(20)24(23)15-17/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWESVNIHRVSDDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=CC=C(C=C4)Br)C5=CC=CC=C25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate](/img/structure/B1529688.png)

![4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol](/img/structure/B1529689.png)

![Ethyl pyrazolo[1,5-b]pyridazine-2-carboxylate](/img/structure/B1529694.png)

![1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate](/img/structure/B1529695.png)